molecular formula C10H12 B8590593 1-Phenyl-1-methylcyclopropane CAS No. 2214-14-4

1-Phenyl-1-methylcyclopropane

Cat. No.: B8590593
CAS No.: 2214-14-4
M. Wt: 132.20 g/mol
InChI Key: OGUNTYRKFMVMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-1-methylcyclopropane is a cyclopropane derivative featuring a phenyl group and a methyl group attached to adjacent carbon atoms within the strained three-membered ring. Cyclopropanes are notable for their unique structural rigidity and high ring strain (~27 kcal/mol), which significantly influences their reactivity and stability .

Properties

CAS No.

2214-14-4

Molecular Formula

C10H12

Molecular Weight

132.20 g/mol

IUPAC Name

(1-methylcyclopropyl)benzene

InChI

InChI=1S/C10H12/c1-10(7-8-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

OGUNTYRKFMVMLS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Cyclopropane Derivatives and Their Properties

Compound Name Functional Groups Key Properties/Applications References
1-Phenyl-1-methylcyclopropane Phenyl, methyl High ring strain; potential use in catalysis/pharmaceuticals
1-Methylcyclopropene Alkene, methyl Ethylene inhibitor in food preservation
1-Chloro-2-methyl-2-propanol Chloro, hydroxyl, methyl Reactivity in substitution reactions; industrial synthesis
Methyl 1-(hydroxymethyl)cyclopropanecarboxylate Hydroxymethyl, ester Intermediate in organic synthesis
1-Methyl-1-isopropyl-2-nonylcyclopropane Methyl, isopropyl, nonyl Lipophilic; applications in surfactants/polymers

Reactivity and Stability

  • Ring Strain and Stability: this compound’s stability is intermediate between 1-methylcyclopropene (highly reactive due to the strained alkene) and 1-methyl-1-isopropyl-2-nonylcyclopropane (steric bulk from nonyl/isopropyl groups reduces reactivity) .
  • Electronic Effects : The electron-withdrawing phenyl group stabilizes the cyclopropane ring via conjugation, contrasting with electron-donating groups in methyl cyclopropanecarboxylate derivatives , which may enhance electrophilic reactivity .

Research Findings and Data Gaps

  • Structural Insights : X-ray studies of cyclopropane derivatives (e.g., ) reveal that substituent orientation significantly impacts molecular packing and reactivity, a factor critical for optimizing this compound’s performance in catalysis .
  • Data Gaps: Limited direct toxicity or pharmacokinetic data for this compound necessitate further studies, drawing parallels to safety assessments of structurally related compounds like 1-(methylsulfanyl)cyclopropane-1-carboxylic acid () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.